molecular formula C17H9ClF4N6O B3396252 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 1011601-15-2

1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B3396252
CAS No.: 1011601-15-2
M. Wt: 424.7 g/mol
InChI Key: PGVBAKCJRFVRNG-UHFFFAOYSA-N
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Description

1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a chemical compound with a molecular formula of C18H12ClF3N6O and a molecular weight of 436.78 g/mol. This complex molecule is built around a 1,2,4-oxadiazole heterocycle, a five-membered ring known for its significant role in medicinal chemistry due to its bioisosteric properties, which allow it to mimic esters and amides while offering improved metabolic stability . The 1,2,4-oxadiazole scaffold is recognized for an unusually wide spectrum of potential biological activities and is present in several commercially available drugs, underscoring its relevance in pharmaceutical research . The specific structure of this compound, which integrates a 1,2,4-oxadiazole unit with a 1,2,3-triazole amine system and halogen-substituted aryl rings, suggests it is intended for use as a screening compound in early-stage drug discovery. Its structural features are characteristic of molecules designed to interact with biological targets, making it a valuable candidate for high-throughput screening campaigns aimed at identifying new lead compounds for various therapeutic areas. The presence of both chlorine and trifluoromethyl groups on one phenyl ring can influence the compound's electronegativity, lipophilicity, and overall pharmacokinetic profile. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment and safety protocols.

Properties

IUPAC Name

3-[3-chloro-4-(trifluoromethyl)phenyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF4N6O/c18-11-7-8(5-6-10(11)17(20,21)22)28-14(23)13(25-27-28)16-24-15(26-29-16)9-3-1-2-4-12(9)19/h1-7H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVBAKCJRFVRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C(F)(F)F)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

A structurally similar compound has been found to form a stable complex withprostaglandin E synthase . This suggests that the compound might interact with similar targets, but further experimental validation is needed.

Result of Action

A structurally similar compound has been suggested as a potential lead compound for developing newanalgesic drugs , indicating that this compound might also have analgesic properties.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the reaction temperature is carefully controlled during the synthesis of similar compounds. .

Biological Activity

The compound 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine represents a novel chemical entity with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action based on recent research findings.

Chemical Structure

The compound's structure can be described by the following molecular formula:

C18H14ClF3N6OC_{18}H_{14}ClF_3N_6O

This complex structure includes multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. Notably, it has shown promising results against various cancer cell lines:

Cell Line Percent Growth Inhibition (PGI) Reference
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These results indicate that the compound is particularly effective against glioblastoma (SNB-19) and ovarian cancer (OVCAR-8), suggesting a potential role in targeted cancer therapy.

The mechanisms through which this compound exerts its anticancer effects are still being elucidated. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways:

  • Apoptosis Induction : Flow cytometry assays have indicated that the compound can trigger apoptotic pathways in various cancer cell lines, leading to increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage .
  • Inhibition of Cell Proliferation : The compound has demonstrated a capacity to inhibit cell proliferation in a dose-dependent manner across multiple cancer types, including breast adenocarcinoma and melanoma .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings and oxadiazole moieties have been shown to significantly affect its potency:

  • Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake.
  • Oxadiazole Moiety : Modifications on the oxadiazole ring have been linked to increased cytotoxicity against specific cancer lines .

Case Studies

Several case studies have documented the efficacy of similar compounds derived from the oxadiazole family:

  • A study involving N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine showed significant anticancer activity with PGIs exceeding 85% against several aggressive cancer cell lines .
  • Another investigation into oxadiazole derivatives indicated that certain modifications could lead to enhanced selectivity against specific cancer types while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole-Based Analogs with Oxadiazole Substituents

Compound A : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
  • Key Differences :
    • Oxadiazole substituent : 4-Methylphenyl vs. 2-fluorophenyl in the target compound.
    • Triazole substituent : Lacks the chloro group at position 3 of the phenyl ring.
  • The absence of Cl in Compound A reduces electron-withdrawing effects, possibly altering reactivity or target affinity.
Property Target Compound Compound A
Molecular Formula C₁₉H₁₂ClF₄N₇O C₁₈H₁₃F₃N₆O
Monoisotopic Mass ~423.06 (calculated) 386.11
Key Substituents Cl, CF₃, 2-FPh CF₃, 4-MePh

Triazole Analogs with Varied Heterocyclic Cores

Compound B : 3-(2,4-Dichlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine
  • Key Differences :
    • Core : 1,2,4-Triazole vs. 1,2,3-triazole in the target compound.
    • Substituent : Thioether (-S-) linkage vs. oxadiazole.
  • The thioether group may increase lipophilicity but reduce metabolic stability compared to the oxadiazole’s aromatic system.

Pyrazole-Based Analogs

Compound C : 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
  • Key Differences :
    • Core : Pyrazole (two adjacent N atoms) vs. triazole (three N atoms).
    • Substituents : Similar Cl and CF₃ groups but lacks the oxadiazole moiety.
  • Absence of oxadiazole may reduce aromatic stacking interactions in biological targets.

Patent-Derived Benzoimidazole-Triazole Hybrids

Compound D : (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine
  • Key Differences :
    • Complexity : Benzoimidazole-pyridine-imidazole scaffold vs. simpler triazole-oxadiazole.
    • Substituents : Multiple CF₃ and fluoro groups, similar to the target compound.
  • Impact :
    • The extended π-system in Compound D may enhance binding to hydrophobic pockets but reduce bioavailability.

Physicochemical Properties

  • Melting Points : Triazole derivatives with halogenated aryl groups typically exhibit high melting points (e.g., 216–228°C in ), suggesting strong intermolecular forces .
  • Solubility : Fluorine and CF₃ groups enhance lipid solubility but may require formulation aids for aqueous delivery.

Q & A

Q. What are the recommended synthetic strategies for constructing the triazole-oxadiazole core of this compound?

The triazole and oxadiazole rings are typically synthesized via cycloaddition and cyclocondensation reactions. For the triazole ring, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed, using precursors like azides and terminal alkynes under inert conditions (e.g., N₂ atmosphere) . The oxadiazole ring is formed via cyclization of a hydrazide with a nitrile oxide, often using dehydrating agents like POCl₃ or EDCI . Key parameters include temperature control (60–100°C) and solvent selection (DMF or THF) to optimize regioselectivity and yield.

Example Protocol:

StepReaction TypePrecursorsConditionsYield Range
1CuAACAzide + AlkyneCuI, DIPEA, DMF, 80°C60–75%
2Oxadiazole FormationHydrazide + Nitrile OxidePOCl₃, reflux50–65%

Q. How is structural characterization performed for this compound?

Multi-spectral analysis is critical:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., triazole C-H at δ 8.2–8.5 ppm) and confirms substitution patterns .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
  • X-ray Crystallography (if crystalline): Resolves bond angles and torsional strain using SHELXL refinement .

Q. What preliminary biological screening assays are appropriate?

Initial screens focus on target-agnostic assays:

  • Antimicrobial: MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer: MTT viability tests in cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

  • Short-term: -20°C in anhydrous DMSO (degradation <5% over 30 days).
  • Long-term: Lyophilized powder under argon, avoiding light/humidity . Monitor via HPLC (C18 column, acetonitrile/water gradient) for decomposition products.

Q. What computational tools predict regioselectivity in triazole-oxadiazole formation?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states to predict dominant regioisomers. Fukui indices identify nucleophilic/electrophilic sites in precursors .

Advanced Questions

Q. How can reaction yields be optimized despite competing side reactions?

Competing pathways (e.g., over-oxidation, dimerization) are mitigated by:

  • Catalyst Screening: Palladium/copper dual catalysts enhance oxadiazole cyclization .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 12 hr) and improves yield by 15–20% .
  • Additives: Molecular sieves (3Å) absorb byproducts like H₂O in cyclocondensation .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies (e.g., IC₅₀ variability in kinase assays) may arise from:

  • Assay Conditions: Differences in ATP concentrations or buffer pH .
  • Cell Line Heterogeneity: Use isogenic cell lines and validate via CRISPR knockouts.
  • Metabolic Stability: Assess liver microsome stability (e.g., human vs. murine) to clarify in vitro-in vivo gaps .

Q. What advanced techniques validate target engagement in cellular environments?

  • CETSA (Cellular Thermal Shift Assay): Tracks target protein stabilization upon ligand binding .
  • SPR (Surface Plasmon Resonance): Measures real-time binding kinetics (ka/kd) in lysates .
  • Click Chemistry Probes: Incorporate alkyne tags for pull-down assays and target ID .

Q. How to model the compound’s binding mode with suspected targets (e.g., kinases)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions:

  • Docking: Aligns the trifluoromethyl group in hydrophobic pockets (e.g., ATP-binding site of EGFR).
  • MD: Simulates >100 ns trajectories to assess stability of hydrogen bonds (e.g., triazole-NH with kinase backbone) .

Q. What strategies address poor solubility in in vivo models?

  • Prodrug Design: Introduce hydrolyzable esters (e.g., acetylated amine) .
  • Nanoparticle Formulation: Encapsulate in PEG-PLGA nanoparticles (size <200 nm) to enhance bioavailability .
  • Co-solvents: Use cyclodextrins or Captisol® in dosing solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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